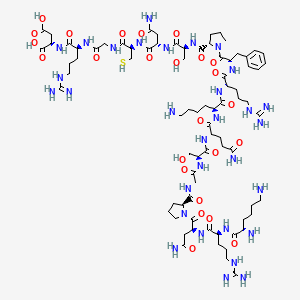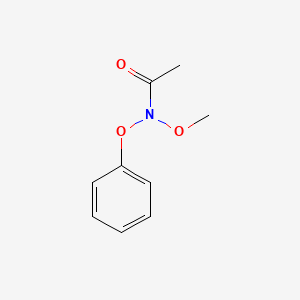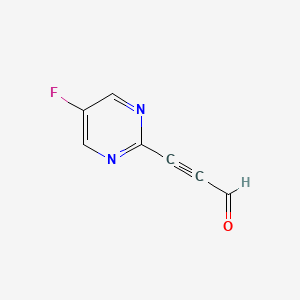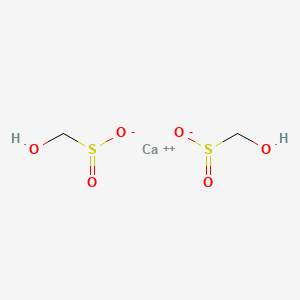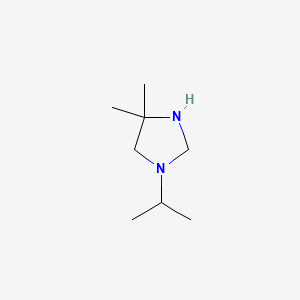
Imidazolidine, 4,4-dimethyl-1-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolidine, 4,4-dimethyl-1-isopropyl- is a heterocyclic compound with the molecular formula C8H18N2. It is a derivative of imidazolidine, characterized by the presence of two methyl groups and an isopropyl group attached to the nitrogen atoms. This compound is known for its polar, basic nature and is commonly used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidine, 4,4-dimethyl-1-isopropyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-isopropyl-4,4-dimethylimidazolidine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Imidazolidine, 4,4-dimethyl-1-isopropyl- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazolidine, 4,4-dimethyl-1-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .
Applications De Recherche Scientifique
Imidazolidine, 4,4-dimethyl-1-isopropyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Imidazolidine, 4,4-dimethyl-1-isopropyl- involves its interaction with specific molecular targets and pathways. The compound’s basic nature allows it to form hydrogen bonds and interact with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine: The parent compound, lacking the methyl and isopropyl groups.
4,4-Dimethylimidazolidine: Similar structure but without the isopropyl group.
1-Isopropylimidazolidine: Lacks the two methyl groups.
Uniqueness
Imidazolidine, 4,4-dimethyl-1-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and isopropyl groups enhances its stability and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
64038-70-6 |
|---|---|
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
4,4-dimethyl-1-propan-2-ylimidazolidine |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-8(3,4)9-6-10/h7,9H,5-6H2,1-4H3 |
Clé InChI |
QXUJBJZYDXUZSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(NC1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
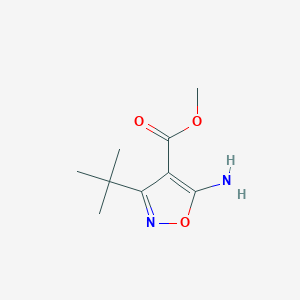


![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)


